N-(3-fluoro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Substituents:
- A 2-fluorophenyl group at the 3-position of the pyrimidine ring, introducing steric and electronic effects.
- A sulfanyl acetamide side chain at the 2-position, linked to a 3-fluoro-4-methylphenyl group, enhancing hydrophobicity and influencing receptor binding.
The fluorine atoms and methyl group likely improve metabolic stability and membrane permeability, while the thiophene core may enhance electron density compared to benzene-based analogs .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O2S2/c1-12-6-7-13(10-15(12)23)24-18(27)11-30-21-25-16-8-9-29-19(16)20(28)26(21)17-5-3-2-4-14(17)22/h2-10H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGCVHTYEGWOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure indicates the presence of multiple functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of Thieno[3,2-d]pyrimidine : This involves cyclization reactions where thioketones react with appropriate amines.
- Fluorination : Introducing fluorine atoms at specific positions to enhance biological activity.
- Acetamide Formation : The final step usually involves acylation to form the acetamide derivative.
The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cancer proliferation pathways. For instance, it has shown potential in inhibiting carbonic anhydrase I, which plays a crucial role in tumor growth and metastasis .
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines:
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | 75 | 10 |
| HepG-2 (Liver) | 68 | 12 |
| PC-3 (Prostate) | 82 | 8 |
These results indicate a promising profile for this compound as a potential anticancer agent .
Mechanistic Insights
The compound's mechanism involves:
- Induction of Apoptosis : It triggers programmed cell death in cancer cells by activating caspases.
- Cell Cycle Arrest : It causes G1 phase arrest, inhibiting cell proliferation.
- Inhibition of Metastatic Potential : By blocking specific signaling pathways, it reduces the invasive capabilities of cancer cells.
Case Studies and Research Findings
- Case Study on MCF-7 Cells : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells as evidenced by increased Annexin V positivity and caspase activation .
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an effective anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The thieno[3,2-d]pyrimidinone core distinguishes the target compound from analogs with pyrido[2,3-d]pyrimidine () or benzothieno-triazolo-pyrimidine () backbones. Key differences:
- Thiophene vs.
- Ring Fusion: Benzothieno-triazolo-pyrimidines () incorporate additional rings, increasing molecular complexity and steric hindrance .
Substituent Analysis
Table 1: Substituent Comparison
Hypothesized Pharmacological Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
